CYP3A23 Induction: DHM is a Primary Driver vs. Inactive Analogs
In a direct head-to-head comparison using rat hepatocytes, dihydromethysticin (DHM) and desmethoxyyangonin were the only two of six major kavalactones to markedly induce CYP3A23 expression (~7-fold induction) [1]. In stark contrast, the close structural analogs kavain, dihydrokavain, methysticin, and yangonin did not significantly induce CYP3A23. Exclusion studies confirmed that the absence of DHM from a kavalactone mixture abolished this induction, highlighting its unique and necessary role [1].
| Evidence Dimension | CYP3A23 Enzyme Induction (Fold change in expression) |
|---|---|
| Target Compound Data | ~7-fold induction |
| Comparator Or Baseline | Kavain, Dihydrokavain, Methysticin, Yangonin (No significant induction) |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro treatment of rat hepatocytes |
Why This Matters
This evidence is critical for researchers investigating kava-mediated herb-drug interactions or hepatic metabolism, as it demonstrates that dihydromethysticin, not the more commonly studied kavain, is a primary driver of CYP3A23 induction.
- [1] Ma Y, et al. Desmethoxyyangonin and Dihydromethysticin Are Two Major Pharmacological Kavalactones With Marked Activity on the Induction of CYP3A23. Drug Metab Dispos. 2024. View Source
